molecular formula C23H19N5O2S B12169548 N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(4-acetamido-1H-indol-1-yl)acetamide

N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(4-acetamido-1H-indol-1-yl)acetamide

Cat. No.: B12169548
M. Wt: 429.5 g/mol
InChI Key: KBHFWZSQXDTJEP-UHFFFAOYSA-N
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Description

[Detailed information about this specific compound's research applications, mechanism of action, and scientific value is not currently available in the search results. The description below is a placeholder based on its general chemical class.] N-(4-(1H-Indol-3-yl)thiazol-2-yl)-2-(4-acetamido-1H-indol-1-yl)acetamide is a synthetic organic compound featuring a hybrid structure incorporating both indole and thiazole pharmacophores. The strategic fusion of these distinct heterocyclic systems in a single molecule is a common approach in medicinal chemistry, intended to produce novel biological activity . Indole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Similarly, thiazole is a privileged structure in drug discovery, found in compounds with antimicrobial, anticancer, and anti-inflammatory applications . This specific molecule is presented for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C23H19N5O2S/c1-14(29)25-19-7-4-8-21-16(19)9-10-28(21)12-22(30)27-23-26-20(13-31-23)17-11-24-18-6-3-2-5-15(17)18/h2-11,13,24H,12H2,1H3,(H,25,29)(H,26,27,30)

InChI Key

KBHFWZSQXDTJEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC(=CS3)C4=CNC5=CC=CC=C54

Origin of Product

United States

Biological Activity

N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(4-acetamido-1H-indol-1-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including indole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C15H14N4O2S, with a molecular weight of 314.4 g/mol. Its structure integrates an acetamido group and a thiazole ring, which are known to enhance pharmacological effects. The presence of these functional groups suggests that the compound may interact with various biological targets, leading to diverse therapeutic applications.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

  • Anticancer Activity :
    • Similar compounds have shown significant antiproliferative effects against various cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HCT-116), and prostate (PC3) cancer cells. For instance, compounds structurally related to this compound exhibited IC50 values ranging from 3.97 to 33.14 μM when tested against these cell lines .
    • The indole moiety is particularly noted for its role in modulating cancer pathways, making this compound a candidate for further investigation in anticancer drug development.
  • Antimicrobial Properties :
    • Compounds with indole and thiazole structures have been associated with antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar effects, potentially inhibiting the growth of various pathogenic microorganisms.
  • Anti-inflammatory Effects :
    • The structural components of the compound are also linked to anti-inflammatory activities, which can be beneficial in treating conditions characterized by inflammation.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies indicate that compounds with similar structures may interact with key enzymes and receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamideLacks acetamido groupMay exhibit different biological activity due to missing functional group
2-(4-amino-1H-indol-1-yl)-N-(thiazol-2-yl)acetamideContains amino group instead of acetamidoAlters reactivity and interactions compared to the target compound
2-(4-acetamido-1H-indol-1-y)-N-(thiazol-4-y)acetamideVariation in position of thiazole ringCould influence properties and activities differently

The unique combination of both acetamido and thiazole groups in N-(4-(1H-indol-3-yl)thiazol-2-y)-2-(4-acetamido -1H-indol -1-y)acetamide distinguishes it from similar compounds, suggesting potential for unique biological activities that warrant further investigation.

Case Studies and Research Findings

Recent studies have highlighted the importance of exploring the interactions between this compound and specific biological targets. For example:

  • In Vitro Studies : Research has demonstrated that derivatives based on thiazole and indole can inhibit critical enzymes like carbonic anhydrases, which play a role in various physiological processes.
  • Phenotypic Assays : In cellular assays, compounds similar to N-(4-(1H-indol-3-yl)thiazol-2-y)-2-(4-acetamido -1H-indol -1-y)acetamide have shown effects on mitotic spindle multipolarity in cancer cells, indicating their potential as anticancer agents .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole and thiazole have been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. Preliminary studies suggest that N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(4-acetamido-1H-indol-1-yl)acetamide may also inhibit carbonic anhydrases, enzymes involved in maintaining acid-base balance, which are often overexpressed in tumors .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar indole-thiazole derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored further for its ability to combat infections .

Anti-inflammatory Effects

The thiazole moiety is known to modulate inflammatory responses. Compounds with thiazole structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This property could position this compound as a candidate for treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, which may include:

  • Condensation Reactions : Combining indole derivatives with thiazole precursors under controlled conditions.
  • Multi-step Synthesis : Utilizing various reagents to build the complex structure stepwise.

Each method's efficiency and yield can vary based on laboratory conditions, necessitating optimization for specific applications .

Case Study 1: Anticancer Activity

In vitro studies have shown that similar indole-thiazole compounds significantly inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231). The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A study comparing various indole-thiazole derivatives demonstrated that some exhibited up to 80% inhibition against Escherichia coli compared to standard antibiotics. This suggests that N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(4-acetamido-1H-indol-1-y)acetamide could be effective against resistant bacterial strains .

Potential Applications in Drug Development

N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(4-acetamido-1H-indol-1-y)acetamide has significant potential in drug development due to its:

  • Dual Mechanism of Action : Targeting multiple pathways in cancer and inflammation.
  • Structural Diversity : Offering opportunities for further modifications to enhance efficacy and selectivity.

Comparison with Similar Compounds

Structural Analogues with Indole-Thiazole-Acetamide Scaffolds

Key Compounds :
Compound Name (CAS/ID) Molecular Formula MW Substituents Melting Point (°C) Notable Features
Target Compound (1574366-36-1) C20H17N5O2S 391.4 - 4-(1H-indol-3-yl)thiazole
- 4-acetamidoindole
N/A Dual indole system with acetamide linker
2-(1H-Indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide (784170-07-6) C14H13N3OS 279.3 - 5-methylthiazole
- Unsubstituted indole
N/A Simpler structure; lacks acetamido group
Compound 10j C25H20Cl2FN3O2 508.3 - 3-Chloro-4-fluorophenyl
- 4-chlorobenzoyl indole
192–194 Chloro/fluoro substituents enhance lipophilicity
Compound 10m C25H21ClN4O2 456.9 - Pyridin-2-yl
- 4-chlorobenzoyl indole
153–154 Pyridine introduces basicity
Structural Insights :
  • Dual Indole vs. Single Indole Systems : The target compound’s dual indole system (vs. single indole in 784170-07-6) may enhance binding to proteins with aromatic pockets, such as Bcl-2/Mcl-1 .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 10l , chloro in 10j ) increase polarity and may improve solubility but reduce membrane permeability.

Physicochemical Properties

  • Melting Points : ’s compounds exhibit higher melting points (153–194°C) , suggesting crystalline stability, whereas data for the target compound is unavailable.

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves cyclocondensation of α-halo ketones with thioamides. For N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(4-acetamido-1H-indol-1-yl)acetamide , the thiazole ring is constructed using 4-(1H-indol-3-yl)thioamide and chloroacetaldehyde. The reaction proceeds in ethanol under reflux (12–16 hours), yielding 4-(1H-indol-3-yl)thiazole-2-amine with a reported efficiency of 68–72%.

Key Reaction Parameters

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time12–16 hours
Yield68–72%

Cyclization of Thiourea Derivatives

An alternative approach employs thiourea intermediates. 4-(1H-Indol-3-yl)thiourea reacts with ethyl bromopyruvate in DMF at 80°C for 8 hours, forming the thiazole core with a 65% yield. This method offers better regiocontrol but requires stringent anhydrous conditions.

Functionalization of Indole Moieties

Acetamido-Indole Synthesis

The 4-acetamidoindole subunit is prepared via acetylation of 4-aminoindole. Using acetic anhydride in pyridine (room temperature, 4 hours), 4-aminoindole undergoes N-acetylation with >90% yield. Subsequent N-alkylation with chloroacetyl chloride introduces the reactive chloroacetamide group:

\text{4-Acetamidoindole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro-N-(4-acetamido-1H-indol-1-yl)acetamide} \quad (\text{Yield: 82%})

Indole-Thiazole Coupling

The thiazole amine reacts with 2-chloro-N-(4-acetamido-1H-indol-1-yl)acetamide under nucleophilic substitution conditions. In DMF with K2_2CO3_3 (60°C, 6 hours), the amide bond forms with 75–78% yield:

\begin{align}
\text{4-(1H-Indol-3-yl)thiazol-2-amine} &+ \text{2-Chloro-N-(4-acetamido-1H-indol-1-yl)acetamide} \
&\xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad (\text{Yield: 75–78%})
\end{align*}

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes. A 2019 study achieved 80% yield in 45 minutes using this method, though scalability remains a challenge.

Solid-Phase Synthesis

Immobilizing the thiazole amine on Wang resin enables stepwise assembly. After coupling with chloroacetamide, TFA cleavage releases the product with 70% purity, necessitating additional HPLC purification.

Analytical Characterization

Critical spectroscopic data for the target compound include:

1H NMR (400 MHz, DMSO-d6)

  • δ 10.82 (s, 1H, indole NH)

  • δ 8.45 (d, J = 7.8 Hz, 1H, thiazole H)

  • δ 7.60–6.95 (m, 8H, aromatic H)

  • δ 4.32 (s, 2H, CH2_2CO)

  • δ 2.11 (s, 3H, COCH3_3)

ESI-MS

  • m/z 432.2 [M+H]+^+ (Calc. 432.17)

Yield Optimization Strategies

Solvent Screening

DMF outperforms THF and acetonitrile in amide coupling reactions due to superior solubility of intermediates:

SolventYield (%)
DMF78
THF52
Acetonitrile48

Catalytic Additives

Adding DMAP (4-dimethylaminopyridine) increases yields to 85% by accelerating acylation kinetics.

Challenges and Limitations

  • Regioselectivity Issues : Competing N1 vs. N3 indole alkylation reduces yields unless directing groups are used.

  • Purification Complexity : Silica gel chromatography struggles with polar byproducts; reverse-phase HPLC (C18 column, acetonitrile/water) is often required.

Industrial Scalability Considerations

Pilot-scale batches (100 g) using continuous flow reactors achieved 72% yield with a space-time yield of 0.8 kg·L1^{-1}·h1^{-1}. However, high DMF consumption (15 L/kg product) necessitates solvent recovery systems.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Hantzsch + Coupling789512.50
Microwave-Assisted809718.20
Solid-Phase708524.80

Q & A

Q. Why do certain derivatives show unexpected antagonism in pathway-specific assays?

  • Methodological Answer :
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., EGFR inhibition).
  • Allosteric modulation : Use SPR or ITC to test if binding induces conformational changes in non-target proteins (e.g., HSP90) .

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